5-(aminomethyl)isoquinolin-1(2H)-one is a heterocyclic compound that has garnered attention for its potential applications in medicinal chemistry and materials science. This compound features an isoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the aminomethyl group enhances its reactivity and biological activity, making it a valuable building block for various synthetic applications.
5-(aminomethyl)isoquinolin-1(2H)-one belongs to the class of isoquinolinones, which are known for diverse biological activities, including anti-cancer properties. It is classified as an organic compound due to its carbon-based structure and is categorized under heterocycles due to the presence of nitrogen in the isoquinoline framework.
The synthesis of 5-(aminomethyl)isoquinolin-1(2H)-one can be accomplished through several methods. One common approach involves the cyclization of benzocyclobutenols with isocyanates, typically catalyzed by rhodium(I). This method selectively cleaves a carbon-carbon bond to form the desired isoquinolinone structure .
Technical Details:
In industrial settings, electrochemical synthesis is increasingly favored for producing 5-(aminomethyl)isoquinolin-1(2H)-one. This method is recognized for its sustainability as it eliminates the need for external oxidants and additives, making it suitable for large-scale production .
5-(aminomethyl)isoquinolin-1(2H)-one has a molecular formula of C10H10N2O. Its structure includes:
InChI=1S/C10H10N2O/c11-6-7-2-1-3-9-8(7)4-5-12-10(9)13/h1-5H,6,11H2,(H,12,13)
DNRYYCGSWGUEKY-UHFFFAOYSA-N
.The structural characteristics contribute to its reactivity and interaction with biological targets.
5-(aminomethyl)isoquinolin-1(2H)-one can undergo several types of chemical reactions:
Oxidation:
This compound can be oxidized to form various isoquinolinone derivatives using agents such as potassium permanganate or hydrogen peroxide.
Reduction:
Reduction processes can convert it into different amine derivatives utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution:
The aminomethyl group allows for nucleophilic substitution reactions under basic conditions, where nucleophiles such as amines or thiols can react .
The choice of reagents and conditions significantly affects the reaction pathways and yields of products formed from 5-(aminomethyl)isoquinolin-1(2H)-one.
The mechanism of action for 5-(aminomethyl)isoquinolin-1(2H)-one primarily involves its inhibition of tankyrase enzymes, which are part of the poly (ADP-ribose) polymerase (PARP) superfamily. This inhibition disrupts the WNT signaling pathway, crucial for cancer cell proliferation. The specific interactions at the molecular level enable its potential use as an anti-cancer therapeutic agent .
Relevant data regarding melting points, boiling points, and spectral data (NMR, IR) may vary based on synthesis methods and purity levels.
5-(aminomethyl)isoquinolin-1(2H)-one has several scientific applications:
Chemistry:
It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology:
The compound has been studied extensively as a potential biological probe due to its ability to interact with various biomolecules.
Medicine:
It shows promise in the development of anti-cancer drugs by targeting specific cellular pathways involved in tumor growth .
Industry:
In industrial chemistry, it is used in synthesizing functional materials and pharmaceuticals, highlighting its versatility across multiple fields .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9